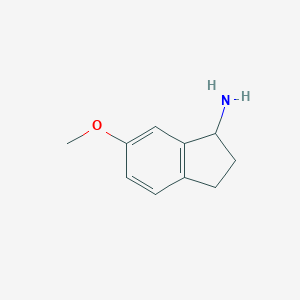

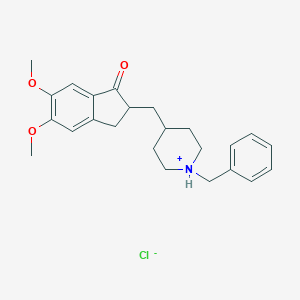

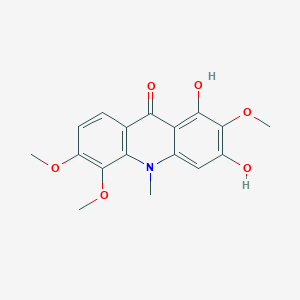

6-Methoxy-2,3-dihydro-1H-inden-1-amine

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of compounds similar to 6-Methoxy-2,3-dihydro-1H-inden-1-amine involves complex reactions that yield structurally diverse molecules. For instance, Kumar et al. (2013) described the synthesis of a library of novel trans 6-methoxy-1,1-dimethyl-2-phenyl-3-aryl-2,3-dihydro-1H-inden-4-yloxy alkyl amines, showcasing the antimycobacterial activity against both drug-sensitive and multidrug-resistant strains of Mycobacterium tuberculosis. The compounds exhibited minimal inhibitory concentrations (MICs) ranging from 1.56 to 6.25 μg/ml, demonstrating significant biological activity (Kumar et al., 2013).

Molecular Structure Analysis

The molecular structure of 6-Methoxy-2,3-dihydro-1H-inden-1-amine and its derivatives has been extensively studied using various analytical techniques. These studies have provided valuable insights into the tautomerism and alkylation reactions of related compounds. For example, Roggen and Gundersen (2008) investigated the synthesis, tautomerism, and alkylation of N-methoxy-9-methyl-9H-purin-6-amines, highlighting the significant variations in the amino/imino tautomer ratio among the compounds (Roggen & Gundersen, 2008).

Chemical Reactions and Properties

6-Methoxy-2,3-dihydro-1H-inden-1-amine undergoes various chemical reactions, including electrophilic substitution and nucleophilic addition, which significantly influence its chemical properties. The reactivity of similar compounds has been documented, such as the Michael type addition of an amine to 6-methoxy-2-methyl-2-(4'-biphenylyl)-2H-pyran-3(6H)-one, leading to derivatives with potent antimicrobial and anticoccidial activities (Georgiadis, 1976).

Wissenschaftliche Forschungsanwendungen

Advanced Oxidation Processes

Nitrogen-containing compounds like "6-Methoxy-2,3-dihydro-1H-inden-1-amine" have been a focus in the degradation studies of hazardous materials. Advanced Oxidation Processes (AOPs) are highlighted as effective in mineralizing nitrogen-containing compounds to improve treatment schemes. These processes are particularly relevant for the degradation of aromatic amines, dyes, and pesticides, showcasing the significance of such compounds in environmental science and engineering (Bhat & Gogate, 2021).

Environmental and Health Impact

The study of benzidine analogues, including methoxy derivatives, has shed light on their mutagenicity and carcinogenicity. These studies are crucial for understanding the health impacts of such compounds and guiding regulatory standards for occupational safety and environmental protection (Chung, Chen, & Claxton, 2006).

Pharmaceutical and Biomedical Applications

Research on the synthesis of 1,2-oxazines and 1,2-benzoxazines, related to the structure of "6-Methoxy-2,3-dihydro-1H-inden-1-amine", highlights the importance of these compounds in medicinal chemistry. These compounds serve as key intermediates in the development of pharmaceuticals, demonstrating the versatility and utility of methoxy-substituted amines in drug design and development (Sainsbury, 1991).

Environmental Estrogens

Methoxychlor, a compound structurally related to "6-Methoxy-2,3-dihydro-1H-inden-1-amine", has been used as a model to study the effects of environmental estrogens. Such research is pivotal for assessing the ecological and health risks posed by synthetic chemicals that mimic or interfere with the action of natural hormones, emphasizing the broader implications of chemical research (Cummings, 1997).

Catalysis and Synthesis

The compound and its derivatives have been examined in the context of catalysis, particularly in reductive amination processes that are fundamental in organic synthesis. These studies contribute to the development of new synthetic methodologies that are more efficient, selective, and environmentally friendly, underscoring the critical role of such compounds in advancing chemical synthesis (Irrgang & Kempe, 2020).

Safety and Hazards

Eigenschaften

IUPAC Name |

6-methoxy-2,3-dihydro-1H-inden-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO/c1-12-8-4-2-7-3-5-10(11)9(7)6-8/h2,4,6,10H,3,5,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYGIPIBKCOYHFK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(CCC2N)C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40432785 | |

| Record name | 6-Methoxy-1-Indanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40432785 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

103028-81-5 | |

| Record name | 6-Methoxy-1-Indanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40432785 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[Chloro(dimethyl)silyl]-3-fluoropyridine](/img/structure/B11933.png)

![6-Fluoro-4-oxo-1-phenyl-7-piperazin-1-yl-1,4-dihydro-[1,8]naphthyridine-3-carboxylic acid](/img/structure/B11934.png)

![2-[6-(4-Chlorophenoxy)hexyl]oxirane-2-carboxylic acid](/img/structure/B11939.png)